2,7-Difluoro-9h-fluoren-4-amine
Overview
Description
2,7-Difluoro-9h-fluoren-4-amine is a fluorinated derivative of fluorene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two fluorine atoms at the 2 and 7 positions and an amine group at the 4 position on the fluorene backbone
Mechanism of Action
Target of Action
Fluorene derivatives have been known to exhibit a broad range of pharmaceutical potential .
Mode of Action
It’s worth noting that fluorene derivatives have been synthesized and evaluated for their antimicrobial activity against some multidrug-resistant strains and examined for cytotoxic activity against various cell lines . The binding interaction of the synthesized compound with the active sites of enzymes has been identified by fluorescence-activated cell sorting (FACS) analysis and molecular docking study .
Biochemical Pathways
Fluorene derivatives have been associated with a variety of biological research and drug industry areas .
Result of Action
Some fluorene-based compounds have shown remarkable activity against certain cell lines when compared to reference drugs .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated fluorenones, which include 2,7-Difluoro-9h-fluoren-4-amine, are the starting materials for polyhalogenated dibenzochrysenes
Cellular Effects
It is known that similar compounds can have significant effects on cell function . For example, 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues have been shown to have antimicrobial and anticancer activity .
Molecular Mechanism
It is known that similar compounds can interact with the active sites of enzymes such as dihydrofolate reductase . These interactions can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that similar compounds can have significant effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors .
Transport and Distribution
It is known that similar compounds can interact with various transporters and binding proteins .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Difluoro-9h-fluoren-4-amine typically involves the fluorination of fluorene derivatives followed by amination. One common method is the direct fluorination of 9H-fluoren-4-amine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,7-Difluoro-9h-fluoren-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into various hydrofluorene derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
2,7-Difluoro-9h-fluoren-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
2,7-Difluoro-9h-fluoren-4-amine can be compared with other fluorene derivatives, such as:
2,7-Dichloro-9h-fluoren-4-amine: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical reactivity and biological activity.
2,7-Dibromo-9h-fluoren-4-amine: Bromine atoms instead of fluorine, which can affect the compound’s electronic properties and reactivity.
9H-Fluoren-4-amine: Lacks the fluorine atoms, resulting in different physical and chemical properties.
The uniqueness of this compound lies in the presence of fluorine atoms, which can enhance its stability, lipophilicity, and biological activity compared to its non-fluorinated or differently halogenated counterparts.
Properties
IUPAC Name |
2,7-difluoro-9H-fluoren-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(16)13(8)11/h1-2,4-6H,3,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJCEXDHFDLYJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293678 | |
Record name | 2,7-difluoro-9h-fluoren-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-08-6 | |
Record name | NSC91428 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,7-difluoro-9h-fluoren-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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